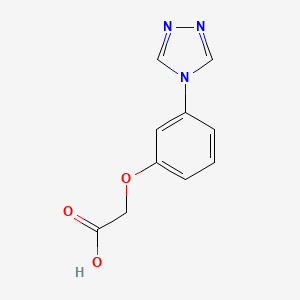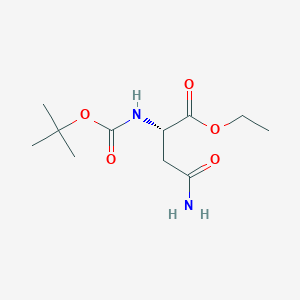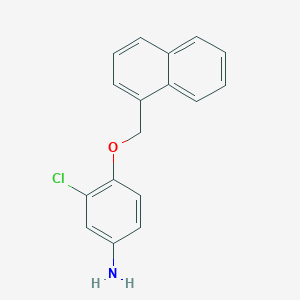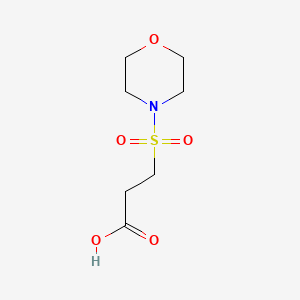
1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate
Vue d'ensemble
Description
1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate (TBOA) is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS). The inhibition of EAATs by TBOA can lead to an increase in extracellular glutamate levels, which can have significant effects on neuronal activity and behavior.
Applications De Recherche Scientifique
Synthetic Routes and Industrial Applications
1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate is a compound with potential relevance in the synthesis of pharmaceuticals and fine chemicals. For instance, its role in the synthesis of Vandetanib, a therapeutic agent, showcases its utility in creating complex molecules. The synthesis process involves multiple steps, including substitution, deprotection, and cyclization, demonstrating the compound's versatility in industrial-scale pharmaceutical manufacturing (Mi, 2015).
Role in Asymmetric Synthesis and N-heterocycle Formation
The compound's structural features contribute to asymmetric synthesis, particularly in the formation of N-heterocycles. Chiral sulfinamides, including tert-butanesulfinamide derivatives, have been extensively utilized in stereoselective synthesis. These methodologies provide access to piperidines and other structurally diverse N-heterocycles, critical to natural products and pharmaceutical compounds, highlighting the compound's utility in creating chiral centers and contributing to medicinal chemistry (Philip et al., 2020).
Environmental and Biodegradation Studies
In environmental science, derivatives of tert-butyl compounds, including 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate, have been studied for their biodegradability and environmental fate. Research focusing on the degradation of related ethers, such as MTBE, and the investigation of their breakdown products in soil and groundwater, reflects the broader implications of studying such compounds. These studies are crucial for understanding the environmental impact of industrial chemicals and developing strategies for pollution mitigation (Thornton et al., 2020).
Applications in Material Science and Catalysis
The compound's utility extends into material science, where its derivatives are explored for their role in catalysis and material synthesis. For example, the decomposition of methyl tert-butyl ether (MTBE) using cold plasma reactors illustrates the potential of tert-butyl derivatives in facilitating environmental remediation processes. Such applications underline the versatility of tert-butyl compounds in enhancing the efficiency of chemical transformations and environmental technologies (Hsieh et al., 2011).
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O,4-O'-diethyl piperidine-1,4,4-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-6-21-12(18)16(13(19)22-7-2)8-10-17(11-9-16)14(20)23-15(3,4)5/h6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEYKNPDPRQKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728299 | |
| Record name | 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate | |
CAS RN |
848070-26-8 | |
| Record name | 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157221.png)

![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/structure/B3157227.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine](/img/structure/B3157255.png)








![2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid](/img/structure/B3157321.png)